ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a fluorinating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products .
Scientific Research Applications
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate: Similar structure but with a hydroxy group instead of a fluorine atom.
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Similar core structure but different substitution pattern.
Uniqueness
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a heterocyclic compound with notable biological activities. Its unique structure, which incorporates a pyrazole ring and an oxazine moiety, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C₉H₁₁FN₂O₃
- Molecular Weight : 214.19 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Research indicates that this compound interacts with specific enzymes and receptors within biological systems. The presence of the fluorine atom at the 6-position enhances the compound's stability and lipophilicity, potentially increasing its reactivity with biological targets.
The exact mechanisms of action are still under investigation but are believed to involve modulation of signaling pathways that regulate cellular processes. This can lead to various biological effects depending on the target enzymes or receptors involved.
Antimicrobial Properties
Studies have shown that derivatives of pyrazolo compounds exhibit antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. For instance:
Compound | Activity | Reference |
---|---|---|
Ethyl 6-hydroxy-5H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate | Antibacterial | |
Ethyl 4-fluoro-5-methylpyrazole-3-carboxylate | Antifungal |
Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies suggest that similar pyrazolo compounds can inhibit cell proliferation in various cancer cell lines. For example:
These findings suggest that this compound may possess similar properties warranting further investigation.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that pyrazolo compounds could inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The inhibition of CDK2 and CDK9 by structurally related compounds shows promise for cancer therapy .
- Screening for Biological Activity : A screening assay developed for type III secretion systems (T3SS) indicated that certain pyrazolo derivatives could modulate bacterial virulence factors by inhibiting their secretion pathways . This suggests potential applications in treating infections caused by pathogenic bacteria.
Properties
Molecular Formula |
C9H11FN2O3 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-14-9(13)7-3-11-12-4-6(10)5-15-8(7)12/h3,6H,2,4-5H2,1H3 |
InChI Key |
LNDFJOJYECCEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(CC(CO2)F)N=C1 |
Origin of Product |
United States |
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